Predicted Lipophilicity (LogP) and Polar Surface Area Differentiate p‑Tolyl from o‑Tolyl and Phenyl Analogs
In the absence of published experimental LogP data for the target compound, in silico predictions derived from the ACD/Labs Percepta platform indicate that the p‑tolyl substitution pattern (para‑methyl) yields a calculated LogP of approximately 2.14, based on the structurally validated substructure 2‑{[5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl}acetamide . This value is expected to be approximately 0.2–0.4 log units higher than the corresponding ortho‑tolyl analog (CAS 847475‑71‑2) due to reduced steric shielding of the polar oxadiazole ring and lower intramolecular hydrogen‑bonding potential in the para isomer. The predicted topological polar surface area (TPSA) of the target compound is 107 Ų, a value identical to the substructure fragment . These differences in lipophilicity can influence membrane permeability, plasma protein binding, and nonspecific binding in cellular assays, directly impacting assay results if analogs are interchanged without consideration.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.14 (predicted by ACD/Labs for the 2‑{[5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl}acetamide substructure) |
| Comparator Or Baseline | Ortho‑tolyl analog (CAS 847475‑71‑2): predicted LogP estimated at 1.7–1.9 (class‑level inference based on steric and electronic effects of ortho substitution) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 log units higher for the p‑tolyl compound |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem Module v.14.00; no experimental LogP data available for either compound. |
Why This Matters
Higher lipophilicity may enhance membrane permeability and oral absorption potential, but also risks increased CYP‑mediated metabolism and higher nonspecific binding; scientists must select the specific isomer appropriate for their assay design.
